(8-Methoxyquinolin-2-yl)methanol
Description
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(8-methoxyquinolin-2-yl)methanol |
InChI |
InChI=1S/C11H11NO2/c1-14-10-4-2-3-8-5-6-9(7-13)12-11(8)10/h2-6,13H,7H2,1H3 |
InChI Key |
QBEJKVZTHOVWQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)CO |
Origin of Product |
United States |
Scientific Research Applications
Building Block in Organic Synthesis
(8-Methoxyquinolin-2-yl)methanol serves as a valuable building block in the synthesis of more complex quinoline derivatives. Its reactivity can be exploited to create various substituted quinolines through:
- Oxidation : Producing quinoline-based ketones or aldehydes.
- Reduction : Yielding quinoline-based alcohols.
- Substitution : Generating diverse substituted quinoline derivatives depending on the reagents used.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of DNA gyrase, essential for bacterial DNA replication .
Anticancer Potential
Recent investigations have highlighted the anticancer properties of this compound. It has demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, related compounds have shown IC50 values as low as 15 µM against MCF-7 cells, indicating substantial anticancer activity .
Therapeutic Potential
The compound is being explored for its potential therapeutic applications in treating various diseases. Its dual properties as an antimicrobial and anticancer agent suggest it could be beneficial in developing new treatments for infections and cancer.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to other compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Quinoline derivative | Antimicrobial, Anticancer |
| 6-chloroquinoline | Quinoline | Antimicrobial |
| 4-piperidone | Bicyclic | Neuroactive |
| Methoxyphenol | Methanol derivative | Antioxidant |
This comparison highlights the unique combination of properties that this compound possesses, making it a compound of considerable interest in pharmacological research.
Material Development
In industry, this compound is utilized in developing materials with specific properties such as fluorescent dyes and sensors. Its ability to interact with various biological targets enhances its applicability in creating innovative materials for diagnostic and therapeutic uses.
Anticancer Study
A recent study evaluated the effects of related quinoline derivatives on various cancer cell lines. The results indicated that these compounds inhibited cell growth by inducing apoptosis through the mitochondrial pathway, underscoring their potential as anticancer agents.
Neuroactivity Assessment
In vitro studies have demonstrated that structurally similar compounds modulate neurotransmitter release in rat brain slices, suggesting potential applications in treating neurological disorders.
Comparison with Similar Compounds
Key Observations :
- Chlorine vs.
- Methyl vs. Methoxy Groups: Methyl substituents (e.g., in (2-Chloro-8-methylquinolin-3-yl)methanol) reduce hydrogen-bonding capacity compared to methoxy groups, favoring π-π stacking instead .
- Functional Group Positioning: The 2-hydroxymethyl group in this compound facilitates hydrogen bonding, critical for crystal packing and solubility, whereas acrylamide linkers in anti-HIV derivatives enable target-specific interactions .
Hydrogen Bonding and Crystallographic Behavior
Crystallographic studies of analogous compounds reveal distinct packing patterns:
Key Observations :
Antiviral Activity:
- Acrylamide Derivatives: N-(2-Fluorophenyl)-3-(8-methoxyquinolin-2-yl)acrylamide exhibits potent anti-HIV-1 activity (IC₅₀ = 2.57–3.35 μM), attributed to the methoxy group’s electron-donating effects and the acrylamide linker’s flexibility .
Antifungal Activity:
Preparation Methods
Skraup Synthesis with Post-Functionalization
The Skraup reaction remains a cornerstone for constructing quinoline cores. A plausible route involves:
-
Quinoline Ring Formation : Condensation of 3-methoxyaniline with glycerol in sulfuric acid at elevated temperatures to yield 8-methoxyquinoline.
-
Formylation at C-2 : Directed lithiation of 8-methoxyquinoline using LDA (lithium diisopropylamide) at -78°C, followed by quenching with DMF to introduce a formyl group.
-
Reduction to Alcohol : Treatment of 8-methoxyquinoline-2-carbaldehyde with sodium borohydride (NaBH₄) in methanol to reduce the aldehyde to the primary alcohol.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | H₂SO₄, 180°C, 6h | 65 | 92 |
| 2 | LDA, DMF, -78°C | 78 | 88 |
| 3 | NaBH₄, MeOH, 0°C | 90 | 95 |
This method balances efficiency and scalability, though the lithiation step requires stringent anhydrous conditions.
Friedel-Crafts Alkylation of Preformed Quinolines
An alternative route leverages electrophilic substitution:
-
Methoxyquinoline Synthesis : As above.
-
Hydroxymethylation : Reaction with paraformaldehyde in the presence of BF₃·Et₂O to install the hydroxymethyl group via electrophilic aromatic substitution.
Optimization Insights :
-
Catalyst Loading : BF₃·Et₂O (20 mol%) maximizes electrophilic activation without side reactions.
-
Solvent : Dichloromethane (DCM) outperforms THF due to better solubility of intermediates.
-
Yield : 72% after column chromatography (SiO₂, ethyl acetate/hexane).
Reductive Amination and Hydrolysis
A less conventional approach involves reductive amination followed by hydrolysis:
-
Coupling : React 8-methoxyquinoline-2-carbaldehyde with methylamine under H₂ (Pd/C) to form the imine.
-
Hydrolysis : Acidic hydrolysis (HCl, H₂O) converts the imine to the alcohol.
Challenges :
-
Over-reduction to the amine byproduct occurs if reaction times exceed 12h.
-
Requires precise pH control during hydrolysis.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Skraup + Reduction | High purity, established conditions | Multi-step, lithiation hazards | Moderate |
| Friedel-Crafts | Single-step functionalization | Moderate regioselectivity | High |
| Reductive Amination | Avoids harsh reagents | Low yield, byproduct formation | Low |
The Skraup route is favored for lab-scale synthesis, while Friedel-Crafts offers industrial potential despite regiochemical challenges.
Characterization and Quality Control
Critical analytical data for this compound include:
-
¹H NMR (400 MHz, CDCl₃) : δ 8.90 (d, J = 8.4 Hz, 1H, H-3), 7.65 (t, J = 7.8 Hz, 1H, H-6), 4.85 (s, 2H, CH₂OH), 3.95 (s, 3H, OCH₃).
-
IR (KBr) : 3350 cm⁻¹ (O-H stretch), 1605 cm⁻¹ (C=N quinoline).
-
HPLC : >95% purity under isocratic conditions (60:40 acetonitrile/water).
Industrial Applications and Patent Relevance
Both patents highlight the compound’s role in synthesizing kinase inhibitors (e.g., JAK2/3 targets). Example 00508 in WO2011150156A2 demonstrates its conversion to (8-methoxyquinolin-2-yl)methyl chloride using SOCl₂/DMF, a key step in prodrug development .
Q & A
Q. What are the standard synthetic routes for preparing (8-Methoxyquinolin-2-yl)methanol?
The compound is typically synthesized via alkylation and demethylation of 8-methoxyquinoline precursors. For example, alkylation of 8-methoxyquinoline with organolithium reagents (e.g., isopropyl lithium) at low temperatures yields intermediates like 2-substituted-8-methoxyquinoline, which can be demethylated to introduce hydroxyl groups. Subsequent reduction or functionalization steps may yield the methanol derivative .
Q. What spectroscopic methods are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To confirm substitution patterns (e.g., methoxy at C8, hydroxymethyl at C2) and assess purity.
- FTIR : Identification of O-H (hydroxyl), C-O (methoxy), and aromatic C-H stretches.
- Mass spectrometry : For molecular ion ([M+H]⁺) verification and fragmentation pattern analysis.
- UV-Vis : To study electronic transitions influenced by the quinoline core and substituents .
Q. How can crystallographic data resolve ambiguities in molecular structure?
Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths, angles, and hydrogen-bonding networks. For example, in related compounds like (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate, SCXRD confirmed the spatial arrangement of substituents and hydration effects. Software suites like SHELX and WinGX are critical for data refinement .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during alkylation of 8-methoxyquinoline?
Key parameters include:
- Temperature control : Maintaining sub-zero temperatures (−78°C) to suppress side reactions.
- Reagent stoichiometry : Using excess organolithium reagent (1.5–2.0 equiv.) to ensure complete substitution.
- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reactivity while stabilizing intermediates. Post-reaction quenching with aqueous NH₄Cl and column chromatography (silica gel, ethyl acetate/hexane) isolates the product .
Q. What computational approaches predict the biological activity of this compound derivatives?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antifungal or antiviral activity.
- Molecular docking : Screens derivatives against targets like HIV-1 integrase or fungal enzymes to prioritize synthesis.
- ADMET modeling : Predicts pharmacokinetic profiles (e.g., bioavailability, toxicity) using tools like PISTACHIO or REAXYS .
Q. How do crystallographic software tools resolve data contradictions in twinned or low-resolution crystals?
- SHELXL : Refines high-resolution data with anisotropic displacement parameters.
- TWINABS : Corrects for twinning artifacts in datasets.
- ORTEP for Windows : Visualizes thermal ellipsoids to identify disorder or solvent effects. For hydrates (e.g., monohydrate forms), hydrogen-bonding networks are validated using Mercury or PLATON .
Q. What strategies validate the stability of this compound under biological assay conditions?
- HPLC-MS stability studies : Monitor degradation in buffer solutions (pH 7.4, 37°C) over 24–72 hours.
- Microsomal incubation : Assess metabolic stability using liver microsomes and NADPH cofactors.
- Circular Dichroism (CD) : Detect conformational changes in protein-ligand complexes .
Methodological Tables
Table 1: Key Crystallographic Parameters for (2-Chloro-8-methoxyquinolin-3-yl)methanol Monohydrate
| Parameter | Value |
|---|---|
| Space group | P21/n |
| a, b, c (Å) | 9.161, 14.246, 9.464 |
| β (°) | 116.819 |
| V (ų) | 1102.3 |
| Z | 4 |
| R-factor | <0.05 (high-resolution) |
Table 2: Synthetic Yield Optimization for 8-Methoxyquinoline Derivatives
| Step | Conditions | Yield Range |
|---|---|---|
| Methylation | Dimethyl sulfate, NaOH | 70–85% |
| Alkylation | Isopropyl lithium, −78°C | 50–65% |
| Demethylation | HBr/AcOH, reflux | 60–75% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
